
4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
The 1,2,3-triazole ring system, a feature of this compound, is known for its myriad of biological activities. It’s often used in drug discovery due to its antibacterial, antimalarial, and antiviral properties . The compound’s structure suggests potential utility in developing therapeutic agents, particularly where the triazole ring system is advantageous.
Neurodegenerative Disease Research
Compounds with a 1,2,3-triazole ring have been studied for their interaction with acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment . The compound could be used in research aimed at counteracting neurodegeneration.
Cancer Therapy
Derivatives structurally related to this compound have been identified as Von Hippel-Lindau (VHL) inhibitors, which are relevant in cancer treatment. They may be used to treat conditions like anemia associated with cancer chemotherapy or to reduce damage to the cardiovascular system during ischemia .
Anemia Treatment
VHL inhibitors, which include compounds with a similar structure to the one , have applications in treating chronic anemia or anemia associated with chronic kidney disease .
Cardiovascular Research
The compound’s derivatives could be used in research for treating ischemia, stroke, or other cardiovascular system damages during ischemia .
Wound Healing and Tissue Regeneration
Research into enhancing wound healing, reducing scarring, and promoting angiogenesis or arteriogenesis could benefit from compounds like this, as they have been identified as VHL inhibitors with potential applications in these areas .
Pharmacokinetics and Drug-Likeness Prediction
The compound’s structure allows for computational studies to predict its interaction with biological targets and its pharmacokinetic properties, which is crucial in assessing drug-likeness and developing new medications .
properties
IUPAC Name |
4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-14-3-6-18(9-15(14)2)26-11-17(10-21(26)28)22(29)25-8-7-19(12-25)27-13-20(23-24-27)16-4-5-16/h3,6,9,13,16-17,19H,4-5,7-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFIWFLORZJTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)
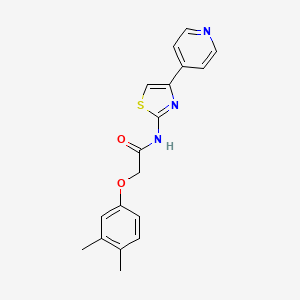
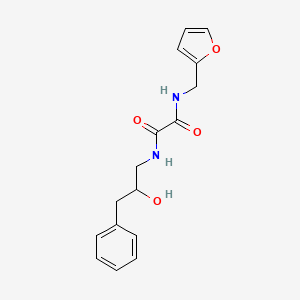
![2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2851714.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)
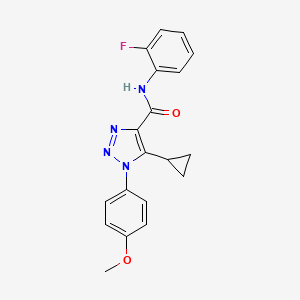
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)
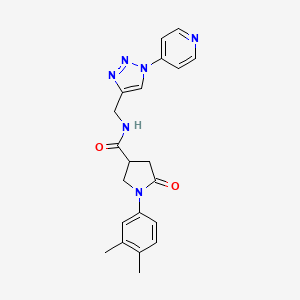
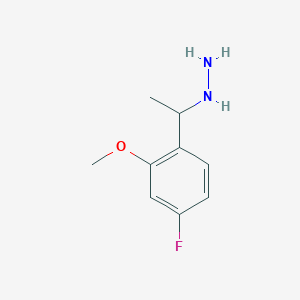
![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)
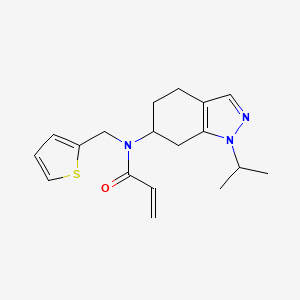
![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)